4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of functional groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as (1,3-diphenyl-1h-pyrazol-4-yl) methyl benzoate derivatives, have been evaluated as inhibitors ofBRAF V600E , a protein kinase involved in cell growth and proliferation.
Mode of Action
Similar compounds have been shown to inhibit the activity of their target proteins, leading to a decrease in the downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The compound likely affects the MAPK/ERK pathway , given that BRAF V600E is a key component of this pathway . Inhibition of BRAF V600E would disrupt this pathway, potentially leading to reduced cell growth and proliferation.
Result of Action
Inhibition of a protein like braf v600e would likely result in decreased cell growth and proliferation, potentially making compounds like this useful in the treatment of diseases characterized by excessive cell growth, such as cancer .
Preparation Methods
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps, typically starting with the preparation of the pyrazole and tetrahydroisoquinoline moieties separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially in the presence of strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar compounds include other pyrazole and tetrahydroisoquinoline derivatives. Compared to these, 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-25-11-15(10-24-25)19-13-26(12-14-4-2-3-5-18(14)19)30(27,28)17-8-6-16(7-9-17)29-20(21,22)23/h2-11,19H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLYSGTGZHCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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